BAPTA tetraethyl ester
Overview
Description
BAPTA tetraethyl ester is a chemical compound with the molecular formula C30H40N2O10 . It is a white to off-white powder and is used in laboratory chemicals . It is a lipophilic diester of BAPTA .
Synthesis Analysis
The synthesis of BAPTA tetraethyl ester involves complex chemical reactions. There is a report on the efficient synthesis of a photoactivable BAPTA-based Ca2+ cage containing two photosensitive onitrobenzhydryl groups attached to the aromatic core .Molecular Structure Analysis
The molecular weight of BAPTA tetraethyl ester is 588.654 g/mol . The InChI Key is OLXCPQDFHUCXBA-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC .Physical And Chemical Properties Analysis
BAPTA tetraethyl ester is a white to off-white powder . It is stable under normal conditions . The melting point is between 98.0-105.0°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
BAPTA tetraethyl ester has been used unchanged in calcium sensing applications . It is used to study alterations in the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule .
Methods of Application
The structure-fluorescence response relationship of these molecules was investigated. The effect of the linker’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings was tested .
Results or Outcomes
These alterations significantly changed the characteristics of the compounds. For example, it was found that the second aromatic ring of BAPTA is not essential for the turn-on of the fluorescence .
Cancer Research
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
BAPTA tetraethyl ester is used in research to study its effects on cancer cells, particularly those that are MCL-1-dependent .
Methods of Application
BAPTA tetraethyl ester is introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM). It is used to study how it enhances cell death in B-cell cancers .
Results or Outcomes
BAPTA tetraethyl ester alone induced apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist. It provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .
Fluorescent Calcium Ion Indicators
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
BAPTA tetraethyl ester is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 (OGB-1, OGB2) . These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .
Methods of Application
The indicators are introduced into the system and their fluorescence intensity and lifetime are measured. The measurements are then used to determine the calcium ion concentration .
Results or Outcomes
The use of these indicators allows for accurate measurement of calcium ion concentrations, which is crucial in many biological processes .
Lipophilic Diester
Specific Scientific Field
This application is in the field of Chemistry .
Summary of the Application
BAPTA tetraethyl ester is a lipophilic diester . Lipophilic diesters are compounds that have two ester groups and are soluble in lipids or fats .
Methods of Application
As a lipophilic diester, BAPTA tetraethyl ester can be used in various chemical reactions that require such compounds .
Results or Outcomes
The outcomes of these reactions can vary widely depending on the specific reaction and the other compounds involved .
Neurobiological Applications
Specific Scientific Field
This application is in the field of Neurobiology .
Summary of the Application
BAPTA tetraethyl ester has been used in neurobiological applications . It is used to study alterations in the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule .
Methods of Application
The structure-fluorescence response relationship of these molecules was investigated. The effect of the linker’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings was tested .
Results or Outcomes
These alterations significantly changed the characteristics of the compounds. For example, it was found that the second aromatic ring of BAPTA is not essential for the turn-on of the fluorescence . This compound is a prospective candidate as a calcium sensing molecular probe in diagnostic neurobiological applications .
Glycolysis Inhibition
Specific Scientific Field
This application is in the field of Cellular Metabolism .
Summary of the Application
BAPTA tetraethyl ester is used in research to study its effects on cellular metabolism, particularly its ability to impair glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .
Methods of Application
BAPTA tetraethyl ester is introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM). It is used to study how it impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Results or Outcomes
BAPTA tetraethyl ester induced apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist. It provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCPQDFHUCXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321049 | |
Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BAPTA tetraethyl ester | |
CAS RN |
73630-07-6 | |
Record name | 73630-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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